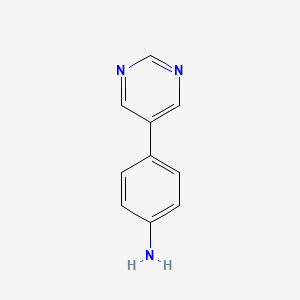

4-(Pyrimidin-5-yl)aniline

Description

Significance of Pyrimidine (B1678525) and Aniline (B41778) Structural Motifs in Contemporary Chemical and Biological Sciences

The pyrimidine ring is a cornerstone of life itself, forming the fundamental structure of nucleobases such as cytosine, thymine, and uracil, which are integral components of DNA and RNA. ignited.innih.gov This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. vulcanchem.com Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. ignited.innih.govwjarr.comresearchgate.netmdpi.com The nitrogen atoms within the pyrimidine ring are adept at forming hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors. nih.gov

Similarly, the aniline motif is a vital building block in the synthesis of a wide array of organic compounds. Its derivatives are precursors to numerous dyes, polymers, and pharmaceuticals. In medicinal chemistry, the aniline substructure is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles. The amino group of aniline can serve as a hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of a molecule's biological activity. rsc.org

The combination of these two powerful structural motifs in 4-(pyrimidin-5-yl)aniline creates a molecule with inherent potential for diverse biological interactions and a versatile platform for chemical synthesis.

Overview of Research Trajectories for this compound and Cognate Heterocyclic Aniline Derivatives

Research into this compound and its derivatives has largely been concentrated in the realm of medicinal chemistry, with a particular focus on the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancerous cells. The pyrimidine core of this compound is particularly well-suited to fit into the ATP-binding pocket of many kinases.

For instance, derivatives of the closely related 4-(thiazol-5-yl)aniline (B3178005) have been extensively studied as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govacs.org Research has shown that substitutions on the pyrimidine and aniline rings can significantly impact the potency and selectivity of these inhibitors. nih.gov Specifically, the introduction of bulky groups on the pyrimidine ring can enhance selectivity for CDK9, a promising target in oncology. nih.gov

Beyond cancer, heterocyclic aniline derivatives are being explored for a range of other therapeutic applications. For example, some pyrimidine derivatives have shown promise as antimicrobial, antifungal, and antiviral agents. wjarr.comresearchgate.netheteroletters.org The versatility of the aniline and pyrimidine scaffolds allows for the generation of large libraries of compounds that can be screened for various biological activities.

In the field of materials science, research is also beginning to uncover the potential of pyrimidine-containing compounds. A derivative of this compound, 4-(pyrimidin-5-yl)benzoic acid, has been used in the synthesis of a three-dimensional metal-organic framework (MOF) with the ability to controllably uptake and release iodine. acs.org This suggests that the electronic and coordination properties of the pyrimidine ring could be harnessed for the development of novel functional materials.

Identification of Knowledge Gaps and Prospective Research Avenues

Despite the promising research into this compound and its cognates, several knowledge gaps remain, presenting exciting opportunities for future investigation.

A significant gap exists in the comprehensive understanding of the structure-activity relationships (SAR) for this compound derivatives across a wider range of biological targets. While much of the focus has been on kinase inhibition, a systematic exploration of its potential against other enzyme families and receptor types is warranted. A deeper understanding of how different substituents on both the pyrimidine and aniline rings influence biological activity could lead to the discovery of novel therapeutic agents for various diseases. uvic.cat

Furthermore, the exploration of this compound in materials science is still in its nascent stages. acs.org There is a need for more research into the synthesis and characterization of polymers, coordination complexes, and other materials derived from this compound. Investigating the photophysical, electronic, and self-assembly properties of these materials could unlock new applications in areas such as organic electronics, sensing, and catalysis.

The development of more efficient and scalable synthetic routes to this compound and its derivatives is another crucial area for future research. While methods like Suzuki-Miyaura coupling are utilized, the development of novel, greener, and more cost-effective synthetic strategies would greatly facilitate its broader application in both academic and industrial research. vulcanchem.com

Finally, a more thorough investigation into the metabolic fate and toxicological profile of this compound and its derivatives is essential for its potential development as a therapeutic agent. Understanding how these compounds are processed in the body is a critical step in the drug discovery pipeline.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrimidin-5-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGWYEGXYIHINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499007 | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69491-60-7 | |

| Record name | 4-(5-Pyrimidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69491-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyrimidin-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrimidin-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Investigations of Substituent Effects on Biological and Chemical Profiles

The exploration of substituent effects on both the pyrimidine (B1678525) and aniline (B41778) rings of the 4-(pyrimidin-5-yl)aniline core has been crucial for the development of potent and selective inhibitors. Research has primarily focused on a class of Cyclin-Dependent Kinase (CDK) inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidines, which feature this core structure. nih.govacs.orgnih.gov

Modifications to the pyrimidine ring, particularly at the C5-position, have a significant impact on inhibitor potency and selectivity. acs.org Initial studies on compounds like Ia , which is unsubstituted at the C5-position (R' = H), identified it as a highly potent pan-CDK inhibitor. acs.org

The introduction of a carbonitrile group (-CN) at the C5-position, yielding compound 12a , maintained potent inhibition against CDK1, CDK2, and CDK9. acs.org Further investigations revealed that the nature of the C5-substituent is critical. For instance, substituting with a fluorine atom (as in 12e ) produced a potent pan-CDK inhibitor, while a larger chlorine atom (in 12f ) led to a more than three-fold reduction in inhibitory activity. acs.org These findings underscore the importance of the C5-substituent, demonstrating that a protic or hydrogen-bond donating group at this position is detrimental to biological activity. acs.org

| Compound | Core Structure | R' (C5-Pyrimidine) | R (Aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | Reference |

|---|---|---|---|---|---|---|

| Ia | 2-anilino-4-(thiazol-5-yl)pyrimidine | -H | m-NO2 | 1 | 6 | acs.org |

| 12a | -CN | m-NO2 | 1 | 6 | acs.org | |

| 12e | -F | m-SO2NH2 | 3 | 7 | acs.org | |

| 12f | -Cl | m-SO2NH2 | 10 | 25 | acs.org |

The substitution pattern on the aniline ring is a critical determinant of both potency and kinase selectivity. acs.org SAR studies have consistently shown that substituents at the meta-position of the aniline ring often confer selectivity for CDK9 over other kinases like CDK2. acs.org In contrast, ortho-substituted analogues generally lose all CDK-inhibitory activity, likely due to steric hindrance that prevents proper binding. acs.org Para-substituted anilines have also been explored, with their presence correlating to potency and selectivity for Aurora kinase inhibition in related scaffolds. acs.org

For CDK9 inhibition, specific meta-substituents are highly favorable. For example, compound 12u , which features a meta-homopiperazine group, is a potent and highly selective CDK9 inhibitor with an IC₅₀ of 7 nM and over 80-fold selectivity against CDK2. nih.govacs.org Similarly, a meta-sulfonamide group (-SO₂NH₂) is well-tolerated and often leads to potent inhibitors. acs.org The dramatic effect of substituent placement is highlighted by comparing meta-substituted compounds with their para-substituted counterparts, where the former frequently show improved selectivity profiles. acs.org

| Compound | Core Structure | R' (C5-Pyrimidine) | R (Aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) | Reference |

|---|---|---|---|---|---|---|---|

| 12u | 2-anilino-4-(thiazol-5-yl)pyrimidine-5-carbonitrile | -CN | m-homopiperazine | 6 | 490 | 81.7 | nih.govacs.org |

| 12c | -CN | m-SO2NH2 | 6 | 43 | 7.2 | acs.orgacs.org | |

| 27g | -CF3 | p-SO2NH2 | 3 | 0.5 | 0.17 | acs.org | |

| 27i | 2-anilino-4-(4-trifluoromethylthiazol-5-yl)pyrimidine | -H | m-SO2NH2 | 3 | 4 | 1.3 | acs.org |

Efforts to optimize these parameters often involve strategic modifications to the scaffold. For example, replacing a lipophilic quinazoline (B50416) core with a pyrimidine ring was shown to lower lipophilicity and improve the concentration of free drug. bohrium.com Furthermore, the introduction of sp³-hybridized carbons into the molecular framework can reduce planarity, which in turn disrupts crystal packing, lowers the melting point, and improves solubility. yangresearchlab.org The electronic nature of substituents also plays a role; small, hydrophobic groups on the aniline ring can enhance activity against certain targets. nih.gov

Computational Approaches for SAR Elucidation and Predictive Modeling

Computational techniques are indispensable tools for understanding the structural basis of inhibitor activity and for guiding the rational design of new compounds. Molecular docking and molecular dynamics simulations have provided key insights into how this compound-based inhibitors interact with their kinase targets.

Molecular docking studies, often validated by X-ray crystallography, have revealed the precise binding mode of this inhibitor class within the ATP-binding sites of kinases like CDK2 and CDK9. acs.orgacs.org The core scaffold orients itself in a highly conserved manner across different kinases. acs.org

Key interactions for the 2-anilino-4-(thiazol-5-yl)pyrimidine series include:

Hinge Interaction: The pyrimidine ring forms crucial hydrogen bonds with the kinase hinge region. The N1 atom of the pyrimidine typically accepts a hydrogen bond from the backbone amide of a conserved residue (e.g., Cys106 in CDK9, Leu83 in CDK2), while the C2-amino group donates a hydrogen bond to the backbone carbonyl of the same residue. acs.org

Hydrophobic Pockets: The pyrimidine ring is often sandwiched between hydrophobic side chains, such as those of Ala46 and Leu156 in CDK9. acs.org The aniline moiety extends into another hydrophobic region, where its substituents can form additional interactions that influence potency and selectivity. acs.orgacs.org

Gatekeeper Interaction: The substituent at the C5-position of the pyrimidine points toward the back of the ATP pocket, where it can interact with the "gatekeeper" residue (Phe103 in CDK9). acs.org For instance, the C5-carbonitrile group forms a lone pair−π interaction with the phenyl ring of the gatekeeper residue, contributing to binding affinity. acs.org

These docking models successfully rationalize the observed SAR. For example, they explain why bulky ortho-substituents on the aniline ring abolish activity by showing they would sterically clash with the binding pocket. acs.org They also provide a structural basis for the enhanced selectivity conferred by meta-substituents, which can better exploit unique features of the target kinase's active site. acs.org

Molecular dynamics (MD) simulations complement the static views provided by docking and crystallography by exploring the conformational flexibility and stability of the inhibitor-protein complex over time. researchgate.netmdpi.com MD simulations can assess the stability of key hydrogen bonds and hydrophobic interactions predicted by docking studies. nih.gov

By analyzing the root-mean-square fluctuation (RMSF) of amino acid residues, MD simulations can identify flexible regions of the binding pocket. mdpi.com This information is valuable for inhibitor design, as it can highlight areas where the protein can adapt to accommodate different substituents, potentially leading to improved binding affinity or selectivity. These simulations confirm that the core binding mode, particularly the hydrogen bonds to the kinase hinge, remains stable throughout the simulation, validating the docking predictions. nih.govsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govsysrevpharm.org For aniline and pyrimidine derivatives, QSAR studies are instrumental in predicting the activity of new analogs and guiding synthetic efforts.

QSAR models are built using a dataset of compounds where both the chemical structures and the biological activities (e.g., inhibitory concentrations) are known. sysrevpharm.org For a series of 2,4-diamino-pyrimidine derivatives, QSAR analysis revealed that lipophilicity is a key driver for improved anti-malarial activity. nih.gov Similarly, in a study of 4-oxo-1,4-dihydroquinoline and 4-oxo-4H-pyrido(1,2-a)pyrimidine derivatives, QSAR models were developed using multiple linear regression and artificial neural networks to predict anti-HIV-1 activity. sysrevpharm.org These models rely on calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and shape. sysrevpharm.orgnih.gov For instance, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume have been used to model the lipophilicity of aniline derivatives. nih.gov

The predictive power of a QSAR model is assessed through statistical validation. sysrevpharm.org A study on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors utilized 3D-QSAR models to analyze the structure-activity relationships, achieving good predictive capabilities for CDK2, CDK4, and CDK6 inhibitors. researchgate.net These validated models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby accelerating the discovery of new, more potent molecules. sysrevpharm.org

Table 1: Key Parameters in QSAR Modeling of Aniline and Pyrimidine Derivatives

| Parameter/Descriptor | Description | Relevance in Drug Design | Reference |

| Lipophilicity (logP) | A measure of a compound's solubility in fats, oils, and lipids versus water. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. QSAR studies show it's a key driver for the anti-malarial activity of 2,4-diamino-pyrimidines. | nih.govnih.gov |

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. | Used to build the mathematical models that correlate structure with activity. Examples include electronic, steric, and topological descriptors. | sysrevpharm.orgnih.gov |

| Statistical Validation | Methods like cross-validation (q²) and predictive R² (R²pred) to assess the robustness and predictive power of the QSAR model. | Ensures the model is not overfitted and can reliably predict the activity of new compounds. | sysrevpharm.orgresearchgate.net |

| 3D-QSAR | A QSAR approach that considers the three-dimensional properties of molecules. | Provides insights into the spatial requirements for binding to a biological target, aiding in the design of compounds with better fit and potency. | researchgate.net |

Theoretical Calculations of Reaction Mechanisms and Energy Profiles

Theoretical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the mechanisms of chemical reactions and the energetic landscapes of molecular interactions. beilstein-journals.orgfrontiersin.org These computational methods are used to optimize molecular geometries, calculate reaction energies, and identify transition states, which are crucial for understanding reaction pathways and predicting the feasibility of synthetic routes. beilstein-journals.orgmdpi.com

For example, DFT calculations have been employed to investigate the Bamberger rearrangement of N-phenylhydroxylamine, revealing a new mechanism involving an aniline dication-like transition state and showing that the para-orientation of the rearrangement is energetically favored. beilstein-journals.org In the synthesis of 4-aminoquinazolines, DFT calculations at the ωB97X-D/6-31G(d) level of theory were used to determine the activation energies for nucleophilic aromatic substitution at different positions, correctly predicting the regioselectivity of the reaction. mdpi.com The calculations showed a lower activation energy for the attack at the C4 position compared to the C2 position, which aligns with experimental observations. mdpi.com

Furthermore, these calculations can elucidate the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgmdpi.com The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. frontiersin.org Studies on pyrimidinone-linked thiazoles and pyrazine (B50134) derivatives have used DFT to calculate these parameters, correlating them with the observed biological activities and photophysical properties. mdpi.comnih.govresearchgate.net

Table 2: Application of Theoretical Calculations in Understanding Pyrimidine Derivative Chemistry

| Calculation Type | Information Obtained | Application | Reference |

| Geometry Optimization | The most stable three-dimensional arrangement of atoms in a molecule. | Provides the starting point for further calculations and helps in understanding molecular conformation. | mdpi.comtandfonline.com |

| Transition State Calculation | The structure and energy of the highest point on the reaction pathway between reactants and products. | Determines the activation energy of a reaction, which is key to understanding its rate and mechanism. | beilstein-journals.orgmdpi.com |

| Frontier Molecular Orbital (FMO) Analysis | Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. | The HOMO-LUMO gap provides insights into the molecule's reactivity, stability, and electronic properties. | frontiersin.orgmdpi.com |

| Potential Energy Surface Scan | Maps the energy of a system as a function of its geometry. | Helps in identifying stable complexes and intermediates along a reaction coordinate. | mdpi.com |

Advanced Strategies for Enhanced Selectivity and Potency

To improve the therapeutic potential of lead compounds, medicinal chemists employ advanced strategies to enhance their potency against the intended target and their selectivity over other related targets.

Fragment-Based Design and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that starts with identifying small, low-affinity chemical fragments that bind to a biological target. nih.govresearchgate.net These fragments are then grown or linked together to create a more potent lead compound. nih.govresearchgate.net A study targeting the RET oncoprotein utilized a fragment-based optimization approach, starting with a pyrazoloadenine fragment that showed initial activity. nih.gov By modeling this fragment in the RET active site, researchers identified domains for expansion, leading to the discovery of a highly potent and selective inhibitor. nih.gov

Scaffold hopping is another key strategy where the core structure (scaffold) of a known active compound is replaced with a structurally different but functionally equivalent scaffold. nih.govnih.gov This approach aims to discover new chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles, while retaining the key binding interactions of the original compound. nih.govnih.gov For instance, a scaffold-hopping strategy was successfully applied to a series of proteasome inhibitors, leading to a preclinical candidate with improved solubility. nih.gov In another example, a series of novel and potent PLK4 inhibitors with an aminopyrimidine core was developed using a scaffold hopping strategy, resulting in a compound with high inhibitory activity and good stability. nih.gov

Table 3: Comparison of Fragment-Based Design and Scaffold Hopping

| Strategy | Starting Point | Goal | Example Application | Reference |

| Fragment-Based Design | Small, low-molecular-weight chemical fragments with weak binding affinity. | To build a potent lead compound by growing or linking fragments that bind to adjacent sites on the target. | Discovery of pyrazoloadenine-based RET inhibitors. | nih.gov |

| Scaffold Hopping | A known active compound with a defined scaffold. | To replace the core scaffold with a novel one to improve properties like potency, selectivity, or ADME, or to find new intellectual property. | Development of novel pyrimidine derivatives as PLK4 inhibitors. | nih.gov |

De Novo Ligand Design for Specific Molecular Targets

De novo design involves the computational creation of novel molecular structures from scratch that are tailored to fit the binding site of a specific biological target. nih.govosti.gov This approach leverages the three-dimensional structure of the target protein to design ligands with complementary shape and chemical properties. osti.gov De novo design programs can build molecules atom-by-atom or by assembling larger fragments within the constraints of the binding pocket. osti.govfrontiersin.org

The process can be either receptor-based, using the known 3D structure of the target, or ligand-based, using a pharmacophore model derived from known active molecules. osti.gov The goal is to generate drug candidates with a unique structure and a defined selectivity profile. nih.gov Recently, the use of artificial intelligence and deep learning models has enhanced the capabilities of de novo design, allowing for the generation of vast libraries of potential binders for specific protein targets. oup.comresearchgate.net For example, the DrugGen database provides a collection of 3D ligands designed by various AI models for numerous disease-associated protein targets. oup.com This strategy holds immense promise for discovering novel chemical entities for challenging targets where existing chemical matter is limited. frontiersin.org

Iv. Coordination Chemistry and Advanced Material Science Research

4-(Pyrimidin-5-yl)aniline as a Ligand in Metal Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry due to the presence of multiple nitrogen donor atoms in its structure. The pyrimidine (B1678525) ring and the aniline (B41778) group offer various potential binding sites for metal ions, leading to the formation of diverse coordination complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govekb.eg The resulting complexes can be characterized by various analytical techniques to determine their structure and properties. These techniques include:

Elemental Analysis: To determine the empirical formula of the complex. nih.govekb.egmdpi.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. nih.govekb.egmdpi.comresearchgate.netjmchemsci.com For instance, a shift in the C=N stretching frequency of the pyrimidine ring or the N-H stretching frequency of the aniline group can indicate their involvement in bonding with the metal ion. ekb.egmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. nih.govmdpi.comresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex and provide information about its geometry. nih.govmdpi.comresearchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in deducing the oxidation state and geometry of the central metal ion. nih.govekb.egmdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex. nih.govekb.eg

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes. nih.govmdpi.com

Schiff base ligands derived from pyrimidine derivatives are also widely used to synthesize metal complexes. These are typically formed through the condensation reaction of a primary amine with a carbonyl compound. nih.govresearchgate.netresearchgate.netnih.gov The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. nih.gov

Exploration of Coordination Modes and Geometries

This compound and related ligands can exhibit various coordination modes, acting as monodentate, bidentate, or bridging ligands. The specific coordination mode depends on the metal ion, the reaction conditions, and the presence of other co-ligands. ekb.egrsc.org The nitrogen atoms of the pyrimidine ring and the amino group are the primary coordination sites. ekb.egjmchemsci.com

The coordination of the ligand to the metal ion leads to the formation of complexes with different geometries, such as octahedral, square planar, or tetrahedral. ekb.egmdpi.com For example, mixed ligand complexes of Co(II), Cu(II), Y(III), Zr(IV), and La(III) with N-salicylidene aniline and 1,10-phenanthroline (B135089) have been reported to have distorted octahedral geometries. mdpi.com Similarly, complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with a novel azo-Schiff base ligand derived from 2-amino pyrimidine have been suggested to possess octahedral geometry, while the Au(III) complex adopts a square planar geometry. ekb.eg

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound and its derivatives to act as bridging ligands makes them suitable building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgacs.orgmdpi.comnih.gov MOFs are a class of porous crystalline materials with high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. nih.govacs.org

A notable example is the use of 4-(Pyrimidin-5-yl)benzoic acid, a derivative of this compound, in the synthesis of a three-dimensional MOF, JLU-Liu14. acs.orgcd-bioparticles.net In this framework, the pyrimidine groups coordinate to copper paddle-wheel and Cu2I2 dimer units, forming a zigzag chain structure. These chains are then interconnected by the benzoic acid part of the ligand to create a 3D framework with distinct channels. acs.org Coordination polymers based on ligands containing pyrimidine moieties have also been investigated for their luminescent properties and potential applications as sensors. mdpi.comrsc.org

Investigation of Electronic, Optical, and Optoelectronic Properties

The electronic and optical properties of molecules containing the this compound moiety are of significant interest due to their potential applications in various fields, including optoelectronics and sensor technology.

Design and Synthesis of Push-Pull Systems Exhibiting Intramolecular Charge Transfer (ICT)

This compound can serve as a core structure for designing "push-pull" systems. In these systems, an electron-donating group (the "push," such as an amino group) is conjugated to an electron-withdrawing group (the "pull," such as a pyrimidine ring) through a π-conjugated bridge. rsc.orgresearchgate.netfrontiersin.orgscispace.comacs.orgmdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, where an electron is transferred from the donor to the acceptor. acs.orgresearchgate.netresearchgate.net

The synthesis of such push-pull systems often involves palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to connect the pyrimidine core with other aromatic or heteroaromatic units. mdpi.com These reactions allow for the construction of a variety of linear and V-shaped molecules with tailored electronic properties. researchgate.netscispace.com The efficiency of the ICT process can be tuned by modifying the strength of the donor and acceptor groups and the nature of the π-conjugated linker. acs.org

Study of Electronic Absorption and Emission Spectra

The electronic properties of these push-pull systems are typically investigated using UV-Visible absorption and fluorescence emission spectroscopy. rsc.orgnih.govhbni.ac.in The absorption spectra of these compounds are characterized by an ICT band, which corresponds to the electronic transition from the ground state to the excited state with significant charge transfer character. rsc.org The position and intensity of this band are sensitive to the electronic nature of the donor and acceptor groups and the solvent polarity. frontiersin.orgacs.orgmdpi.com

The emission spectra of these molecules often exhibit a large Stokes shift, which is the difference in energy between the absorption and emission maxima. mdpi.comacs.org This is a characteristic feature of molecules that undergo a significant change in geometry and electronic structure in the excited state, as is common in ICT processes. The emission properties, including the quantum yield and wavelength, can be highly dependent on the solvent polarity, a phenomenon known as solvatochromism. rsc.orgacs.org This sensitivity to the environment makes these compounds promising candidates for use as fluorescent probes and sensors. researchgate.net

Research into Electrochromic Behavior and Applications

Electrochromic materials are capable of changing their optical properties, such as color, in response to an applied electrical potential. This characteristic makes them valuable for applications like smart windows, displays, and sensors. mdpi.comnih.gov Conducting polymers, particularly those derived from aniline and its derivatives, are a prominent class of organic electrochromic materials. udel.edudokumen.pubgoogle.com The polymerization of aniline, for instance, leads to polyaniline (PANI), a well-studied conductive polymer known for its distinct color changes between its different redox states (leucoemeraldine, emeraldine, and pernigraniline). researchgate.netsioc-journal.cnresearchgate.net

While direct research on the electrochromic properties of polymers synthesized exclusively from this compound is not extensively documented, the field has seen significant investigation into polymers derived from similarly structured monomers. The incorporation of heterocyclic rings, such as pyrimidine, into a polyaniline backbone can modulate the polymer's electronic and, consequently, its electrochromic properties. For example, the synthesis of electroactive poly(amic acid) and polyimide copolymers bearing pendant oligoaniline groups has demonstrated that the resulting films exhibit reversible redox couples and distinct electrochromic behaviors, with colors changing from yellowish in the neutral state to green and then dark blue upon oxidation. researchgate.netacs.org

Research on other conjugated polymers with donor-acceptor architectures, which is analogous to the structure of this compound, has shown that these materials can exhibit a wide range of colors. scholaris.caacs.org For instance, copolymers based on triphenylamine (B166846) have been developed for applications requiring specific color transitions, such as from pale yellow to green or transparent to khaki. rsc.orgresearchgate.net The electrochromic performance, including parameters like optical contrast, response time, and coloration efficiency, is a key focus of such research. labxing.comfrontiersin.orgrsc.org Studies on poly(2,5-dimethoxyaniline) have shown that the response time for color change can be as fast as a few seconds. scielo.brmdpi.com The presence of the pyrimidine group in a polyaniline-type chain would be expected to influence the polymer's conjugation length and energy levels, thereby affecting its color and switching characteristics.

Table 1: Electrochromic Properties of Related Aniline-Based Polymers

| Polymer System | Color Change (Neutral to Oxidized) | Key Findings/Potential Relevance | Reference |

|---|---|---|---|

| Poly(amic acid) with oligoaniline | Yellowish → Green → Dark Blue | Demonstrates that aniline derivatives can be incorporated into copolymers with distinct and reversible electrochromic behavior. | researchgate.netacs.org |

| Triphenylamine-based copolymers | Pale Yellow → Green; Transparent → Khaki | Highlights the tunability of color transitions by modifying the comonomer, relevant for designing specific electrochromic devices. | rsc.org |

| Poly(2,5-dimethoxyaniline) (PDMA) | Yellow → Blue | Shows fast switching times (less than 2 seconds), indicating the potential for rapid response in devices. | scielo.brmdpi.com |

| Polyaniline (PANI) | Pale Yellow → Green → Blue/Violet | The foundational electrochromic polymer, providing a benchmark for the properties of its derivatives. | researchgate.netsioc-journal.cn |

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a solution become highly emissive upon aggregation or in the solid state. european-mrs.comacs.orgacs.org This is in contrast to the more common aggregation-caused quenching (ACQ), where fluorescence diminishes upon aggregation. acs.org The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgacs.org

Molecules possessing AIE characteristics, known as AIEgens, are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. european-mrs.comacs.org The structural design of AIEgens often involves creating twisted, non-planar molecular geometries that prevent close π-π stacking in the aggregated state. acs.org

While direct studies on the AIE properties of this compound are not widely available, research on related structures suggests its potential as an AIEgen. The presence of both a pyrimidine ring and an aniline group creates a donor-acceptor (D-A) π-conjugated system. frontiersin.orgnih.gov Such D-A molecules are known to exhibit AIE. acs.org For instance, luminogens with a pyrimidine iminoenolate core have been shown to exhibit aggregation-enhanced emission. sci-hub.se Furthermore, studies on 5-(benzylidene)pyrimidine-2,4,6-triones have demonstrated classic AIE behavior, where the molecules are non-luminescent in dilute solutions but become highly emissive in aggregates. udel.eduresearchgate.net The emission color of these pyrimidine-based AIEgens can be tuned by altering the substituents on the phenyl ring. udel.eduresearchgate.net

The exploration of pyrimidine-containing compounds as AIEgens is an active area of research. For example, pyrimidine bishydrazone derivatives have been shown to exhibit multi-stimuli responsiveness, including AIE. researchgate.net The development of new AIEgens often involves the synthesis of molecules with complex, propeller-like structures to inhibit quenching in the solid state. european-mrs.com The non-planar arrangement of the pyrimidine and aniline rings in this compound could potentially lead to AIE characteristics upon appropriate substitution or incorporation into larger molecular architectures.

Table 2: Research Findings on AIE in Pyrimidine-Related Systems

| Compound/System | Key AIE-Related Finding | Potential Implication for this compound | Reference |

|---|---|---|---|

| Pyrimidine iminoenolate core luminogen | Exhibits aggregation-enhanced emission (AEE). | Suggests that pyrimidine-containing cores can promote emissive aggregates. | sci-hub.se |

| 5-(Benzylidene)pyrimidine-2,4,6-triones | Shows classic AIE with tunable emission color based on substituents. | Indicates that the pyrimidine moiety can be a key component in designing AIEgens with specific properties. | udel.eduresearchgate.net |

| Pyrimidine bishydrazone | Demonstrates multi-stimuli responsiveness including AIE. | Highlights the versatility of pyrimidine derivatives in creating advanced functional materials. | researchgate.net |

Potential in Functional Materials Development

The unique combination of a nitrogen-rich heterocyclic pyrimidine ring and a versatile aniline group makes this compound a promising building block for the development of a wide range of functional materials.

Integration into Advanced Organic Materials

The bifunctional nature of this compound allows it to be incorporated into various polymeric and supramolecular structures. Its derivative, 4-(pyrimidin-5-yl)benzoic acid, has been successfully used as an organic linker to construct a novel three-dimensional metal-organic framework (MOF), JLU-Liu14. rsc.orgacs.org In this MOF, the pyrimidine groups and carboxylate groups of the ligand coordinate with copper ions to form a complex, porous structure. rsc.orgacs.org This demonstrates the capability of the pyrimidine-phenyl scaffold to act as a bridging ligand in the formation of advanced porous materials. MOFs are renowned for their applications in gas storage, separation, and catalysis. acs.org

Furthermore, the aniline group provides a reactive site for polymerization. Polymers derived from aniline are known for their electrical conductivity and electroactivity. rsc.org The incorporation of the pyrimidine moiety can be used to fine-tune the electronic properties, solubility, and processability of these polymers. dokumen.pub This could lead to the development of new functional polymers for applications in electronics, such as organic light-emitting diodes (OLEDs), where aniline-based polymers have been used as hole injection layers. nih.govresearchgate.net The pyrimidine unit could also enhance the electron-transporting properties or introduce specific interactions within the material.

Applications in Chemical Sensors and Devices

The electron-rich nitrogen atoms in the pyrimidine ring and the amino group of the aniline moiety make this compound and its derivatives excellent candidates for use in chemical sensors. These nitrogen sites can act as binding sites for metal ions or as protonation sites, leading to changes in the molecule's photophysical or electrochemical properties upon interaction with an analyte.

A significant application has been demonstrated with a luminescent coordination polymer based on a derivative, 4-(pyrimidin-5-yl)benzoic acid. sci-hub.sesci-hub.se This europium-based MOF exhibits high thermal and solvent stability and shows a selective quenching of its luminescence in the presence of amine vapors. labxing.comresearchgate.netresearchgate.net The sensor demonstrated a rapid response, with the fluorescence quenching reaching over 90% within ten seconds for aniline vapor. researchgate.net This high sensitivity and selectivity are attributed to the specific interactions between the amine analytes and the MOF's framework. sci-hub.se

Luminescent MOFs are a rapidly developing class of materials for chemical sensing due to their tunable structures and diverse functional components. scispace.comnih.gov The ability of the pyrimidine-phenyl structure to form such sensitive and selective sensors highlights its potential in the development of devices for environmental monitoring and industrial safety. The fluorescence of pyrimidine-based compounds can also be modulated by pH and the presence of various ions, further expanding their potential applications in sensing. researchgate.net

V. Biological Activity Research and Mechanistic Investigations Excluding Prohibited Elements

Enzyme Inhibition and Molecular Target Interaction Studies

The interaction of 4-(pyrimidin-5-yl)aniline derivatives with various enzymes has been a primary area of investigation, revealing inhibitory activities against several key cellular targets.

Kinase Inhibitory Profiles

Derivatives of this compound have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs):

Research has shown that pyrimidine (B1678525) derivatives can be potent inhibitors of CDKs, which are key regulators of the cell cycle. mdpi.com For instance, a series of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds, which share a structural resemblance to this compound, were found to be potent inhibitors of CDK2 and CDK9. nih.gov One of the most selective compounds, 12u , demonstrated an IC50 of 7 nM for CDK9 and exhibited over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This selectivity is attributed to the substitution at the C5-position of the pyrimidine core. nih.govacs.org X-ray crystallography studies of these inhibitors in complex with CDK2 and CDK9 have provided insights into their binding modes and the structural basis for their selectivity. nih.govacs.org The antiproliferative and proapoptotic effects observed with these compounds are consistent with the inhibition of cellular CDK2 and CDK9. nih.gov

Furthermore, other studies have identified 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines as potent inhibitors of both CDK2 and CDK4. researchgate.net Specifically, compound 15 from this series was the most potent CDK2 inhibitor with a Ki value of 0.005 µM. researchgate.net Mechanistic studies revealed that this compound could reduce the phosphorylation of the retinoblastoma protein, arrest cells in the S and G2/M phases of the cell cycle, and induce apoptosis. researchgate.net

Aurora Kinases:

A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, structurally related to this compound, were identified as potent inhibitors of Aurora A and Aurora B kinases. acs.org The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) , exhibited Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. acs.org The anticancer effects of this compound were linked to cell death following mitotic failure and the induction of polyploidy, which are consequences of Aurora kinase inhibition. acs.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR):

While direct inhibitory data for this compound against VEGFR2 and EGFR is limited in the provided context, the broader class of pyrimidine derivatives has been extensively studied as inhibitors of these receptor tyrosine kinases. For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as potential anti-cancer agents targeting EGFR. jst.go.jp

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative Class | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 12u (2-anilino-4-(thiazol-5-yl)pyrimidine derivative) | CDK9, CDK2 | IC50 = 7 nM for CDK9; >80-fold selectivity vs. CDK2. | nih.govacs.org |

| 15 (2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivative) | CDK2, CDK4 | K |

researchgate.net |

| 18 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) | Aurora A, Aurora B | K |

acs.org |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Research

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.gov They work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. jetir.org Research into pyrimidine-based compounds has explored their potential as DPP-IV inhibitors.

A study on nih.govwjarr.comthiazolo[5,4-d]pyrimidine derivatives revealed their potential to inhibit the DPP-IV enzyme. jetir.org While specific data for this compound is not detailed, the study highlights the therapeutic interest in pyrimidine scaffolds for DPP-IV inhibition. jetir.org Similarly, other heterocyclic compounds, such as quinoxaline (B1680401) derivatives, have been designed and synthesized as promising and selective DPP-IV inhibitors. rsc.org

Cyclooxygenase (COX) Pathway Modulation

Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. wikipedia.org There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Several studies have investigated pyrimidine derivatives as COX inhibitors. A series of pyrimidine-5-carbonitrile derivatives were found to be potent and selective COX-2 inhibitors. wjarr.com In another study, certain 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives, such as compounds 4g and 4o , were identified as being more selective towards COX-2 over COX-1 and also exhibited significant anti-inflammatory activity in vivo. researchgate.net Compound 4g showed 87% inhibition of inflammation at 3 hours, which was superior to standard drugs like ibuprofen (B1674241) (78%) and celecoxib (B62257) (52%). researchgate.net

Antimicrobial and Anti-Infective Research

The this compound scaffold has also been investigated for its potential to combat microbial infections.

Antibacterial Activity Assessments Against Pathogenic Strains

The emergence of drug-resistant bacterial strains has necessitated the search for new antimicrobial agents. Pyrimidine derivatives have shown promise in this area.

A study on 5-arylamino-4-(5-aryloxyfuran-2-yl)pyrimidines, which incorporate an aniline (B41778) moiety, demonstrated significant antibacterial activity. researchgate.net Specifically, 4-[5-(3,4,5-Trimethoxyphenoxy)furan-2-yl]-substituted pyrimidines were found to be highly active against gonococcal infections, in some cases exhibiting activity ten times higher than the commercial drug Spectinomycin. researchgate.net

Furthermore, pyrimidine-1,3-oxazolidin-2-arylimino hybrids have been synthesized and shown to have moderate to good activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae) pathogenic strains. mdpi.com Compounds 8c and 8h from this series were particularly promising due to their potent antibacterial activity and relatively low cytotoxicity. mdpi.com

Other research has highlighted the antibacterial potential of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, with their activity linked to the nature of substituents on the phenyl rings. ptfarm.pl

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative Class | Pathogenic Strains | Key Findings | Reference(s) |

|---|---|---|---|

| 4-[5-(3,4,5-Trimethoxyphenoxy)furan-2-yl]-substituted pyrimidines | Neisseria gonorrhoeae | Up to 10 times more active than Spectinomycin. | researchgate.net |

| Pyrimidine-1,3-oxazolidin-2-arylimino hybrids (8c , 8h ) | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity with low cytotoxicity. | mdpi.com |

Antifungal Efficacy Studies

In addition to antibacterial activity, pyrimidine derivatives have been evaluated for their effectiveness against fungal pathogens. The increasing incidence of fungal infections and the rise of antifungal resistance underscore the need for new antifungal agents. mdpi.com

Several studies have demonstrated the antifungal potential of various pyrimidine derivatives. For example, a series of novel pyrimidine derivatives were synthesized and showed fungicidal activities against fourteen phytopathogenic fungi, with some compounds being more potent than commercial fungicides. mdpi.com Another study investigated s-triazine derivatives, which share a nitrogen-containing heterocyclic core with pyrimidines, and found that some compounds exhibited moderate to excellent antifungal efficacy against Candida albicans and Cryptococcus neoformans. nih.gov While direct studies on the antifungal activity of this compound are not extensively covered in the provided search results, the general antifungal properties of the broader pyrimidine class suggest a potential avenue for future research.

Anti-Mycobacterial and Antitubercular Investigations

Derivatives of the pyrimidine-aniline structure have demonstrated significant potential as antitubercular agents.

Novel pyrimidine derivatives have been synthesized and evaluated for their antimycobacterial properties. wjarr.com A series of substituted ukaazpublications.comnih.govdioxino[4,5-d]pyrimidine derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis H37RV. tandfonline.com Two of these compounds exhibited excellent activity, with a Minimum Inhibitory Concentration (MIC) value of 1.6 µg/mL, which is four times more potent than the standard drug streptomycin (B1217042) (6.24 µg/mL). tandfonline.com

In another study, derivatives of 4-amino-5-alkynylpyrimidine-2(1H)-one were investigated. nih.gov Specifically, 4-amino-5-heptynylpyrimidine-2(1H)-one and 4-amino-5-(2-phenylethynyl)pyrimidine-2(1H)-one showed potent in vitro activity against both Mycobacterium bovis and Mycobacterium tuberculosis. nih.gov These compounds also demonstrated a synergistic interaction with the first-line antitubercular drug isoniazid. nih.gov

Furthermore, research into ceritinib (B560025) derivatives, which feature a pyrimidine-aniline core, identified compounds with activity against Mtb H37Ra. nih.govucl.ac.uk The presence of a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (B3204376) group at the C2 position of the pyrimidine ring was found to be crucial for antimycobacterial efficacy. wjarr.comnih.gov One of the most potent derivatives, 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine, significantly reduced the bacterial load in mice, suggesting its potential as a novel antitubercular drug. nih.gov Other research synthesized indoyl-pyrimidone derivatives, with two compounds showing significant activity against the M. tuberculosis H37RV strain with a MIC of 6.25 µg/ml. scholarsresearchlibrary.com

| Compound Series | Test Organism | Key Findings | Reference |

|---|---|---|---|

| Substituted ukaazpublications.comnih.govdioxino[4,5-d]pyrimidines | M. tuberculosis H37RV | MIC of 1.6 µg/mL, four-fold more potent than streptomycin. | tandfonline.com |

| Indoyl-pyrimidone derivatives | M. tuberculosis H37RV | MIC of 6.25 µg/mL. | scholarsresearchlibrary.com |

| Ceritinib derivatives | M. tuberculosis H37Ra | Identified as active; one derivative remarkably reduced Mtb burden in mice. | nih.gov |

| 4-Amino-5-alkynylpyrimidine-2(1H)-ones | M. bovis & M. tuberculosis | Potent in vitro activity and synergistic interaction with isoniazid. | nih.gov |

Mechanistic Research into Antimicrobial Action (e.g., inhibition of protein synthesis)

Investigations into the mechanism of action (MoA) of these pyrimidine derivatives have pointed to several potential molecular targets. For the highly active ukaazpublications.comnih.govdioxino[4,5-d]pyrimidine derivatives, molecular docking studies suggest that they may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. tandfonline.com

For the ceritinib derivatives, in silico modeling has hypothesized that dihydrofolate reductase (DHFR) is the potential molecular target. nih.govucl.ac.uk Inhibition of DHFR disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, thereby halting bacterial growth. Other studies on pyrimidine-based compounds have suggested that they can act as selective inhibitors of DNA polymerase III in Gram-positive bacteria, indicating another possible antimicrobial mechanism. nih.gov

Anticancer and Cell Cycle Modulation Research

The this compound scaffold is a key feature in many compounds investigated for their anticancer properties.

Evaluation of Cytotoxic Activity in Diverse Cancer Cell Lines

A novel series of pyrimidine aniline derivatives demonstrated a decent cytotoxicity profile when compared with the standard drug doxorubicin. ukaazpublications.com These compounds were screened against human cervical cancer (HeLa), breast cancer (MCF-7), ovarian cancer (PA-1), and colorectal carcinoma (LoVo) cell lines. ukaazpublications.com Among the synthesized compounds, several demonstrated excellent cytotoxicity. ukaazpublications.com Specifically, one derivative showed good activity against four of the cell lines (cervical, breast, ovarian, colorectal). ukaazpublications.com

Other studies have focused on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to this compound. These compounds were found to be potent cytotoxic agents against various cancer cell lines. nih.gov Pyrimidine-5-carbonitrile derivatives also showed high cytotoxic activity against MCF-7 and leukaemia (K562) cell lines. tandfonline.com Additionally, pyrimido[4,5-d]pyrimidine derivatives, which contain the core structure, have shown efficacy against several hematological cancer types. nih.gov

| Compound Series | Cancer Cell Lines Tested | Key Findings (IC50 / Activity) | Reference |

|---|---|---|---|

| Pyrimidine aniline derivatives | HeLa, MCF-7, PA-1, LoVo | Compound 4d: IC50 = 6.23 µM (HeLa); Compound 4a: IC50 = 16.81 µM (PA-1) | ukaazpublications.com |

| Pyrimidine-5-carbonitrile derivatives | MCF-7, K562 | Most compounds showed higher activity than the reference drug Staurosporine. | tandfonline.com |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various cancer cell lines | Identified as potent cytotoxic agents. | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Panel of 8 cancer cell lines | Derivatives 7d and 7h showed efficacy against hematological cancers. | nih.gov |

| Aniline derivative (PA) from Peganum harmala | A549, PC9 (NSCLC) | IC50 values of 2.39 µM (A549) and 3.60 µM (PC9). | mdpi.com |

Studies on Cell Cycle Progression and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). For instance, certain pyrimidine-5-carbonitrile derivatives were found to cause cell cycle arrest at the S-phase, subsequently leading to caspase-3 dependent apoptosis. tandfonline.com Similarly, a novel aniline derivative isolated from Peganum harmala was shown to arrest the cell cycle and promote apoptosis in non-small cell lung cancer cells. mdpi.com

Research on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines revealed that their anticancer effects stem from cell death following mitotic failure and increased polyploidy, which is a consequence of inhibiting Aurora A and B kinases. nih.gov Furthermore, detailed studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives showed that their antiproliferative and proapoptotic effects are consistent with the inhibition of cyclin-dependent kinases (CDKs). nih.gov These compounds were found to trigger apoptosis in human cancer cell lines. acs.orgnih.gov

Investigations of RNA Polymerase II Transcription and Anti-Apoptotic Protein Modulation

A key mechanism underlying the pro-apoptotic activity of certain this compound derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org A series of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines were identified as highly active and selective CDK9 inhibitors. acs.orgnih.gov

Inhibition of CDK9 directly impacts the machinery of gene transcription. acs.orgnih.gov Specifically, these compounds inhibit cellular CDK9-mediated phosphorylation of RNA polymerase II. acs.orgnih.govnottingham.ac.uk This action leads to a rapid reduction in the expression levels of short-lived anti-apoptotic proteins, most notably Mcl-1. acs.orgnih.gov The downregulation of crucial survival proteins like Mcl-1 disrupts the balance of pro- and anti-apoptotic factors within the cancer cell, ultimately triggering apoptosis. acs.orgnih.gov This targeted mechanism highlights the potential of these compounds to selectively induce cell death in cancer cells, which often rely on high levels of anti-apoptotic proteins for their survival. acs.org

Other Investigated Biological Activities

Beyond antimicrobial and anticancer research, the broader pyrimidine scaffold has been explored for other therapeutic applications. In one study, a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for antiviral potency. nih.gov Compounds that featured a cyclopropylamino group and an aminoindane moiety demonstrated remarkable efficacy against human coronavirus 229E (HCoV-229E). nih.gov These findings suggest that the pyrimidine-aniline framework is a versatile scaffold for developing novel antiviral agents. nih.gov

Anti-Inflammatory Research

The anti-inflammatory potential of compounds derived from pyrimidine scaffolds is a significant area of investigation. Much of this research has centered on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Derivatives of pyrazolo[3,4-d]pyrimidine, a fused ring system related to pyrimidine, have been synthesized and evaluated for their anti-inflammatory effects. nih.govekb.eg In one study, novel pyrazolo[3,4-d]pyrimidine analogues demonstrated noteworthy anti-inflammatory activity, with several compounds showing potency comparable to the clinical COX-2 inhibitor, celecoxib. nih.gov Specifically, compounds were identified that inhibit COX-2 with IC₅₀ values in the micromolar range. nih.gov For instance, one compound, 4d , was found to have a COX-2 IC₅₀ of 23 µM. nih.gov Another study reported the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine (B1678402) moiety. nih.govwiley.com Six of these compounds were shown to inhibit COX-2 protein expression induced by lipopolysaccharides (LPS) at a low concentration of 25 μg/ml. nih.govwiley.com

Further research into pyrimidine derivatives has identified compounds with high selectivity for COX-2 over COX-1. nih.govmdpi.com Two such derivatives, designated L1 and L2 , demonstrated superior selectivity towards COX-2 when compared to the non-steroidal anti-inflammatory drug (NSAID) piroxicam, with inhibitory activity comparable to meloxicam. nih.govmdpi.com These compounds also reduced levels of reactive oxygen species (ROS), indicating antioxidant properties which can contribute to anti-inflammatory effects. nih.govmdpi.com The development of pyrazole (B372694) derivatives has also yielded potent anti-inflammatory agents, with some compounds showing COX-II inhibitory IC₅₀ values as low as 0.66–2.04 μM. acs.org

Inhibition of COX Enzymes by Pyrimidine Derivatives

This table summarizes the in vitro inhibitory activity of selected pyrimidine-related compounds against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3b | 19 | 31 | nih.gov |

| Compound 4b | 26 | 34 | nih.gov |

| Compound 4d | 28 | 23 | nih.gov |

| Compound 3a | - | 42 | nih.gov |

| PYZ9 | - | 0.72 | acs.org |

| PYZ38 | - | 1.33 | nih.gov |

Antimalarial and Antiviral Efficacy Studies

The structural framework of this compound is integral to the development of novel anti-infective agents, particularly those targeting malaria parasites and various viruses.

The fight against malaria, complicated by the emergence of drug-resistant parasite strains, necessitates the development of new therapeutic agents. plos.orgnih.gov The 4-anilinoquinoline structure has been a cornerstone in this effort, with numerous derivatives synthesized and tested. nih.gov A series of 4-anilinoquinoline triazine derivatives were shown to have better in vivo antimalarial activity against a chloroquine-sensitive strain of Plasmodium berghei than chloroquine (B1663885) itself. nih.gov Twelve compounds from this series also demonstrated superior inhibition against the chloroquine-resistant W2 strain of Plasmodium falciparum. nih.gov One compound, 3k , was found to be more potent than artemisinin (B1665778) against this resistant strain. nih.gov

Research has also focused on non-quinoline antimalarials to overcome resistance. Derivatives of 1H-pyrazolo[3,4-d]pyrimidine were designed for this purpose. mdpi.com One such derivative, Compound 75 , showed 49% inhibition of parasitemia in P. berghei-infected mice and exhibited an IC₅₀ of 0.09 µM against the chloroquine-resistant W2 clone of P. falciparum. mdpi.com Another class of compounds, nih.govekb.egCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines, also showed potent anti-P. falciparum activity, with Compound 2 , featuring a trifluoromethyl group, being the most active with an IC₅₀ of 0.023 µM. mdpi.com

Antimalarial Activity of Pyrimidine and Quinoline Derivatives

This table presents the in vitro efficacy (IC₅₀) of various compounds against drug-resistant strains of Plasmodium falciparum.

| Compound | Target Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2 ( nih.govekb.egCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine deriv.) | P. falciparum (W2) | 0.023 | mdpi.com |

| Compound 75 (1H-pyrazolo[3,4-d]pyrimidine deriv.) | P. falciparum (W2) | 0.09 | mdpi.com |

| Compound 3k (4-anilinoquinoline triazine deriv.) | P. falciparum (W2) | Better than Artemisinin | nih.gov |

The pyrimidine scaffold is a key feature in the design of antiviral agents. nih.gov A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, synthesized using various anilines, revealed selective efficacy against human coronaviruses. mdpi.comresearchgate.net These compounds were synthesized through a process involving a nucleophilic addition by an appropriate aniline. mdpi.com Compounds with an amino-indane or tetrahydronaphthalene substitution showed notable antiviral activity against human coronavirus 229E (HCoV-229E) and HCoV-OC43. mdpi.com

In another line of research, pyrimidine thioglycoside analogs incorporating an N-aryl (aniline derivative) group were synthesized and tested against SARS-CoV-2 and the avian influenza H5N1 virus. nih.gov Two compounds, N-phenyl pyrimidine thiogalactoside (6e) and N-P-chlorophenyl pyrimidine thiogalactoside (6f) , were identified as potent inhibitors of SARS-CoV-2, with IC₅₀ values of 18.47 µM and 15.41 µM, respectively. nih.gov These findings underscore the potential of pyrimidine-aniline structures in developing broad-spectrum antiviral drugs. nih.gov

Antiviral Activity of Pyrimidine-Aniline Derivatives

This table shows the in vitro inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) of selected compounds against SARS-CoV-2.

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Virus | Reference |

|---|---|---|---|---|

| Compound 6e (N-phenyl pyrimidine thiogalactoside) | 18.47 | 467.9 | SARS-CoV-2 | nih.gov |

| Compound 6f (N-P-chlorophenyl pyrimidine thiogalactoside) | 15.41 | 360.9 | SARS-CoV-2 | nih.gov |

| Compound 6h (N-4-methoxyphenyl pyrimidine thiogalactoside) | 30.34 | 180.2 | SARS-CoV-2 | nih.gov |

Exploration as Central Nervous System (CNS) Active Agents

The pyrimidine nucleus is a recurring motif in compounds designed to act on the Central Nervous System (CNS). mdpi.comresearchgate.net Its derivatives have been investigated for a range of pharmacological activities, including anticonvulsant and anxiolytic effects. researchgate.netwjarr.com The structural versatility of the pyrimidine ring allows for modifications that can lead to agents with potential therapeutic applications for various neurological disorders. mdpi.com

For example, buspirone, a well-known anxiolytic agent, contains a pyrimidine moiety and is used in the management of anxiety disorders. wjarr.com The development of novel pyrimidine derivatives continues to be an active area of research for CNS-related conditions. researchgate.net The broad biological activity of pyrimidines has captured the interest of medicinal chemists for creating new CNS agents. mdpi.com

Vi. Analytical and Spectroscopic Characterization in Academic Research

Advanced Structural Elucidation Techniques

Advanced spectroscopic methods provide an in-depth view of the molecular architecture of 4-(Pyrimidin-5-yl)aniline, from bond connectivity to spatial arrangement.

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise solid-state structure of a molecule. While specific crystallographic data for the parent this compound is not widely reported in publicly accessible databases, the technique has been extensively applied to its derivatives, such as substituted 2-anilino-4-(thiazol-5-yl)pyrimidines and 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline. mdpi.com

An analysis of this compound would be expected to yield critical information regarding:

Bond Lengths and Angles: Precise measurements of the carbon-carbon bonds within the phenyl and pyrimidine (B1678525) rings, the carbon-nitrogen bonds of the amine and pyrimidine moieties, and the crucial C-C bond linking the two ring systems.

Planarity and Torsion Angles: Determination of the dihedral angle between the planes of the pyrimidine and aniline (B41778) rings. This parameter is vital for understanding the degree of conjugation and steric hindrance between the two aromatic systems.

Intermolecular Interactions: Identification of hydrogen bonding networks, particularly involving the aniline N-H protons and the pyrimidine nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings in the crystal lattice. This information is fundamental to understanding the compound's solid-state packing and physical properties.

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would display characteristic signals for both the aniline and pyrimidine ring protons. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. The protons on the pyrimidine ring are expected at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents. Carbons attached to the electronegative nitrogen atoms (C2, C4, C6 of the pyrimidine ring and C4 of the aniline ring) are shifted downfield. hmdb.camdpi.comkpi.ua

| Atom Position | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrimidine H-2 | ¹H NMR | ~9.1 | Singlet, downfield due to adjacent nitrogens. |

| Pyrimidine H-4, H-6 | ¹H NMR | ~8.8 | Singlet (or narrow doublet), downfield. |

| Aniline H-2, H-6 | ¹H NMR | ~7.5 | Doublet, ortho to the pyrimidine group. |

| Aniline H-3, H-5 | ¹H NMR | ~6.8 | Doublet, meta to the pyrimidine group, shielded by -NH₂. |

| Aniline -NH₂ | ¹H NMR | Variable (e.g., ~5.2) | Broad singlet, solvent-dependent. |

| Pyrimidine C-2 | ¹³C NMR | ~158 | Most downfield pyrimidine carbon. |

| Pyrimidine C-4, C-6 | ¹³C NMR | ~156 | Downfield due to nitrogen. |

| Aniline C-4 (ipso-NH₂) | ¹³C NMR | ~148 | Shielded by the amino group. |

| Aniline C-1 (ipso-pyrimidine) | ¹³C NMR | ~128 | Quaternary carbon. |

| Aniline C-2, C-6 | ¹³C NMR | ~128 | Deshielded relative to C-3/C-5. |

| Pyrimidine C-5 | ¹³C NMR | ~125 | Quaternary carbon. |

| Aniline C-3, C-5 | ¹³C NMR | ~115 | Shielded by the amino group. |

2D-NOESY Spectroscopy: While one-dimensional NMR spectra establish through-bond connectivity, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is employed to determine through-space proximity of nuclei, typically protons that are less than 5 Å apart. ceitec.cz For this compound, a NOESY experiment would be crucial for confirming the spatial relationship between the protons on the aniline ring and those on the pyrimidine ring. mdpi.com Specifically, cross-peaks would be expected between the aniline protons at positions 2 and 6 and the pyrimidine protons at positions 4 and 6, confirming their proximity and providing insight into the preferred rotational conformation (torsion angle) around the C-C bond that links the two rings.

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₉N₃), the monoisotopic mass is 171.0796 Da. uni.luepa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 171. According to the nitrogen rule, a compound with an odd number of nitrogen atoms has an odd nominal molecular mass, which is consistent for this structure. msu.edu The aromatic nature of both rings would lead to a relatively stable molecular ion. whitman.edu

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), can confirm the elemental formula with high precision. The expected protonated molecule [M+H]⁺ would have an m/z of 172.0869. uni.lu

Common fragmentation pathways for pyrimidine and aniline derivatives include the loss of small, stable molecules. sapub.org Key expected fragments are detailed in the table below.

| m/z | Ion Formula | Proposed Fragment Loss |

|---|---|---|

| 171 | [C₁₀H₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [C₉H₆N₂]⁺˙ | Loss of HCN from pyrimidine ring |

| 117 | [C₈H₅N]⁺˙ | Further loss of HCN |

| 92 | [C₆H₆N]⁺ | Loss of the pyrimidine ring radical (·C₄H₃N₂) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. upi.edu The spectrum of this compound shows distinct peaks corresponding to the vibrations of its primary amine and dual aromatic ring structure. wpmucdn.comresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3500 - 3300 | Two sharp bands, medium intensity |

| Aromatic C-H Stretch | Aniline & Pyrimidine Rings | 3100 - 3000 | Multiple weak to medium bands |

| N-H Scissoring (Bend) | Primary Amine | 1650 - 1580 | Strong, often broad |

| C=C and C=N Ring Stretch | Aromatic & Heteroaromatic Rings | 1600 - 1450 | Multiple sharp bands, variable intensity |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend | 1,4-disubstituted Phenyl Ring | 850 - 800 | Strong |

The presence of two sharp peaks in the 3500-3300 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group. The complex series of absorptions in the 1600-1450 cm⁻¹ range confirms the presence of both the phenyl and pyrimidine aromatic systems. The strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for the two adjacent hydrogens on the 1,4-disubstituted aniline ring. specac.com

Chromatographic and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the target compound from reaction impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound in both research and quality control settings. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves:

Stationary Phase: A non-polar column, most commonly packed with silica (B1680970) particles that have been functionalized with C18 (octadecyl) alkyl chains.

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to ensure the aniline nitrogen is protonated, leading to sharper peaks.

Detection: A UV detector is used, as the conjugated π-systems of the aniline and pyrimidine rings result in strong absorbance of UV light, typically monitored at wavelengths around 254 nm.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of >98% as determined by HPLC. bldpharm.com The retention time, under a specific set of conditions, serves as a characteristic identifier for the compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring